Cas no 1218752-44-3 (ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate)

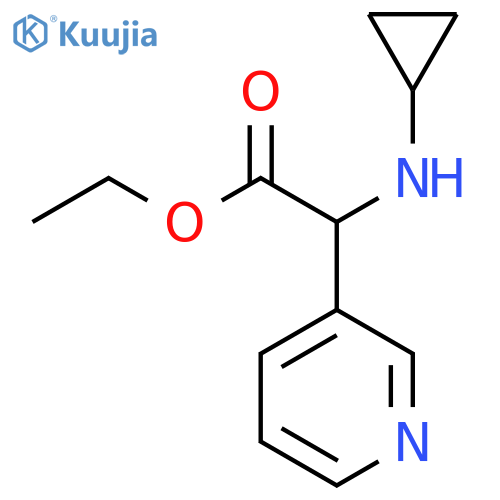

1218752-44-3 structure

商品名:ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate

ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate

- EN300-10207187

- 1218752-44-3

-

- インチ: 1S/C12H16N2O2/c1-2-16-12(15)11(14-10-5-6-10)9-4-3-7-13-8-9/h3-4,7-8,10-11,14H,2,5-6H2,1H3

- InChIKey: ADEYHHDEVWDQQA-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C(C1C=NC=CC=1)NC1CC1)=O

計算された属性

- せいみつぶんしりょう: 220.121177757g/mol

- どういたいしつりょう: 220.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 241

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.3

- トポロジー分子極性表面積: 51.2Ų

ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-10207187-2.5g |

ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate |

1218752-44-3 | 95% | 2.5g |

$1483.0 | 2023-10-28 | |

| Enamine | EN300-10207187-1.0g |

ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate |

1218752-44-3 | 1g |

$871.0 | 2023-05-25 | ||

| Enamine | EN300-10207187-10.0g |

ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate |

1218752-44-3 | 10g |

$3746.0 | 2023-05-25 | ||

| Enamine | EN300-10207187-0.25g |

ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate |

1218752-44-3 | 95% | 0.25g |

$696.0 | 2023-10-28 | |

| Enamine | EN300-10207187-5.0g |

ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate |

1218752-44-3 | 5g |

$2525.0 | 2023-05-25 | ||

| Enamine | EN300-10207187-0.05g |

ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate |

1218752-44-3 | 95% | 0.05g |

$636.0 | 2023-10-28 | |

| Enamine | EN300-10207187-1g |

ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate |

1218752-44-3 | 95% | 1g |

$757.0 | 2023-10-28 | |

| Enamine | EN300-10207187-10g |

ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate |

1218752-44-3 | 95% | 10g |

$3254.0 | 2023-10-28 | |

| Enamine | EN300-10207187-0.5g |

ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate |

1218752-44-3 | 95% | 0.5g |

$726.0 | 2023-10-28 | |

| Enamine | EN300-10207187-0.1g |

ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate |

1218752-44-3 | 95% | 0.1g |

$666.0 | 2023-10-28 |

ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate 関連文献

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

1218752-44-3 (ethyl 2-(cyclopropylamino)-2-(pyridin-3-yl)acetate) 関連製品

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)

- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量